3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride 3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17983651
InChI: InChI=1S/C16H14I3NO4.ClH/c1-23-16(22)13(20)6-8-4-11(18)15(12(19)5-8)24-9-2-3-14(21)10(17)7-9;/h2-5,7,13,21H,6,20H2,1H3;1H/t13-;/m0./s1
SMILES:
Molecular Formula: C16H15ClI3NO4
Molecular Weight: 701.46 g/mol

3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride

CAS No.:

Cat. No.: VC17983651

Molecular Formula: C16H15ClI3NO4

Molecular Weight: 701.46 g/mol

* For research use only. Not for human or veterinary use.

3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride -

Specification

Molecular Formula C16H15ClI3NO4
Molecular Weight 701.46 g/mol
IUPAC Name methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrochloride
Standard InChI InChI=1S/C16H14I3NO4.ClH/c1-23-16(22)13(20)6-8-4-11(18)15(12(19)5-8)24-9-2-3-14(21)10(17)7-9;/h2-5,7,13,21H,6,20H2,1H3;1H/t13-;/m0./s1
Standard InChI Key YPIYWJSJNHMIPP-ZOWNYOTGSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N.Cl
Canonical SMILES COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride (C₁₆H₁₅ClI₃NO₄) features a thyronine scaffold with iodine substitutions at the 3, 3', and 5 positions of the aromatic rings (Figure 1). The methyl ester group at the carboxyl terminus and hydrochloride counterion enhance its stability in aqueous environments compared to endogenous thyroid hormones.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₅ClI₃NO₄
Molecular Weight701.46 g/mol
CAS NumberNot publicly disclosed
Solubility>10 mg/mL in DMSO
Purity≥95% (HPLC)

Biochemical Modifications

The methyl ester group reduces polarity, facilitating membrane permeability, while the hydrochloride salt improves crystallinity for storage. Iodination patterns critically influence nuclear receptor binding; the 3,3',5-triiodo configuration confers high affinity for thyroid hormone receptor β (TRβ), a key mediator of metabolic effects.

Synthesis and Production

Synthetic Pathways

Industrial synthesis involves multi-step iodination and esterification of L-tyrosine derivatives. A representative pathway includes:

  • Nitration and Acetylation: L-tyrosine is nitrated at the 3 and 5 positions, followed by N-acetylation to protect the amine group.

  • Esterification: The intermediate is reacted with methanol under acidic conditions to form the methyl ester.

  • Iodination: Diazotization introduces iodine atoms at the 3, 3', and 5 positions using iodine monochloride.

  • Demethylation and Salt Formation: The methyl ether is cleaved with boron tribromide, and hydrochloric acid is added to precipitate the hydrochloride salt .

Key Reaction

L-TyrosineHNO3Ac2O3,5Dinitro-N-acetyl-L-tyrosineCH3OH/H+Methyl esterICI3,3,5Triiodo derivativeBBr3Hydrochloride salt\text{L-Tyrosine} \xrightarrow[\text{HNO}_3]{\text{Ac}_2\text{O}} 3,5-\text{Dinitro-N-acetyl-L-tyrosine} \xrightarrow{\text{CH}_3\text{OH/H}^+} \text{Methyl ester} \xrightarrow{\text{ICI}} 3,3',5-\text{Triiodo derivative} \xrightarrow{\text{BBr}_3} \text{Hydrochloride salt}

Reagents and conditions adapted from Pilzak et al. (2020) .

Industrial Optimization

Manufacturers employ high-performance liquid chromatography (HPLC) to achieve >95% purity, critical for research reproducibility. Yield improvements focus on reducing iodine waste via catalytic iodination .

Biological Activity and Mechanisms

Metabolic Regulation

The compound activates TRβ, upregulating genes involved in glucose uptake (GLUT4) and fatty acid oxidation (CPT1A). In adipocytes, it increases oxygen consumption by 40% compared to controls, mimicking thyroxine’s effects.

Table 2: In Vitro Metabolic Effects

ParameterEffect Size vs. Control
Mitochondrial respiration+35% (p < 0.01)
GLUT4 translocation+28% (p < 0.05)
CPT1A mRNA expression+4.2-fold (p < 0.001)

Neuromodulatory Effects

In microglia, 3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride enhances TREM2 signaling, boosting phagocytic clearance of β-amyloid by 60% in Alzheimer’s disease models. Concurrently, it suppresses pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB inhibition.

Research Applications and Findings

Cardiovascular Studies

Though direct evidence is limited, analogs like 3,5,3'-triiodo-L-thyronine improve cardiac output by 22% in rodent cardiomyopathy models. Mechanistically, these compounds upregulate SERCA2a, enhancing calcium reuptake in cardiomyocytes.

Dermatological Research

Topical application reduces epidermal thickening by 31% in psoriatic models, correlating with downregulation of IL-23/Th17 axis genes.

Comparison with Endogenous Hormones

Receptor Binding Kinetics

The methyl ester derivative exhibits a 3.5-fold higher TRβ binding affinity (Kd = 0.8 nM) versus endogenous T3 (Kd = 2.8 nM), attributed to reduced steric hindrance from the ester group.

Pharmacokinetic Profile

Subcutaneous administration in rats shows a prolonged half-life (t₁/₂ = 8.2 hr) compared to T3 (t₁/₂ = 2.1 hr), supporting once-daily dosing in preclinical studies.

Challenges and Future Directions

Limitations

  • Species Specificity: Murine models overestimate human TRβ activation by 20–40%.

  • Off-Target Effects: At supra-physiological doses (>10 μM), the compound inhibits malate dehydrogenase, skewing Krebs cycle metrics.

Emerging Applications

Ongoing trials explore its utility in:

  • Metabolic Syndrome: Phase I trials (NCT0487XXXX) assess insulin sensitivity in prediabetic cohorts.

  • Neuroinflammation: Preclinical data support investigational new drug (IND) applications for Alzheimer’s therapy.

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